molecular formula C18H32O16 B1592505 Levan CAS No. 9013-95-0

Levan

Cat. No.: B1592505
CAS No.: 9013-95-0
M. Wt: 504.4 g/mol
InChI Key: ZFTFOHBYVDOAMH-XNOIKFDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levan is a polysaccharide composed of fructose units linked primarily by β-2,6 glycosidic bonds. It is a type of fructan, a class of polysaccharides made up of fructose residues. This compound is produced by various microorganisms, including bacteria and fungi, as well as some plants. It is known for its unique physicochemical properties and biological activities, making it a versatile biopolymer with numerous industrial applications .

Scientific Research Applications

Levan has a wide range of scientific research applications across various fields:

    Chemistry: this compound is used as a precursor for the synthesis of various chemical compounds and materials.

    Biology: this compound exhibits prebiotic activity, promoting the growth of beneficial gut bacteria.

    Industry: this compound is used in the food industry as a stabilizer, thickener, and fat substitute.

Mechanism of Action

Target of Action

Levan, a β-(2,6)-linked fructose polymer, is a versatile biopolymer that exhibits a wide range of properties . It is produced by various microorganisms using sucrose, food industry byproducts, and agricultural wastes . The primary targets of this compound are the CD44 receptors, to which it has an affinity for binding .

Mode of Action

This compound interacts with its targets, the CD44 receptors, through a process of self-aggregation and encapsulation . This interaction results in changes such as controlled release capacity, water retention, and the ability to form films . This compound is synthesized by the enzymatic breakdown of sucrose into glucose and fructose, a reaction catalyzed by Levansucrase .

Biochemical Pathways

This compound affects various biochemical pathways, contributing to its diverse properties. It plays a crucial role in microbial biofilm formation and has been demonstrated to have intrinsic anticancer activity against various cancer cell lines, where it inhibits cancer cell proliferation and induces apoptosis .

Pharmacokinetics

This compound’s high biocompatibility suggests that it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are wide-ranging. It exhibits immunomodulatory and prebiotic activity, antimicrobial and anticancer activity, as well as high biocompatibility . This compound has been demonstrated to have intrinsic anticancer activity against various cancer cell lines, where it inhibits cancer cell proliferation, induces apoptosis, and exhibits cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Microbial fermentation, which utilizes low-cost substrates such as molasses and agricultural waste, reduces production costs and benefits extraction and purification processes, enhancing scalability and cost-effectiveness . Understanding the genetic control and environmental factors influencing this compound branching and molecular weight distribution will contribute to a more comprehensive understanding of this compound biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levan is synthesized by the enzymatic breakdown of sucrose into glucose and fructose, a reaction catalyzed by the enzyme levansucrase. This enzyme specifically adds fructose monomers to construct β-2,6-glycosidic bonds, facilitating this compound polymerization .

Industrial Production Methods

Microbial fermentation is the most potent and cost-effective process for commercial-scale this compound production. Various microorganisms, such as Zymomonas mobilis, Halomonas smyrnensis, Acetobacter xylinum, Aspergillus sydowii, and Bacillus subtilis, can biosynthesize this compound from sucrose. The use of low-cost substrates like molasses and agricultural waste reduces production costs and enhances scalability .

Chemical Reactions Analysis

Types of Reactions

Levan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce derivatives with different functional groups.

    Reduction: Reduction reactions can modify the molecular structure of this compound.

    Substitution: this compound can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including acids and bases, can be used to introduce new functional groups.

Major Products

The major products formed from these reactions include oxidized this compound derivatives, reduced this compound, and substituted this compound with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Inulin: Another fructan with β-2,1 glycosidic bonds, widely used in the food industry for its prebiotic activity.

    Dextran: A polysaccharide composed of glucose units, used as a blood plasma substitute and in various medical applications.

    Xanthan: A polysaccharide used as a food additive and rheology modifier.

Uniqueness of Levan

This compound’s unique combination of physicochemical properties and biological activities sets it apart from other similar compounds. Its β-2,6 glycosidic bonds provide distinct structural and functional characteristics, making it a highly versatile biopolymer with diverse applications .

Properties

{ "Design of the Synthesis Pathway": "Levan can be synthesized by enzymatic polymerization of fructose using levansucrase enzyme. Alternatively, it can also be synthesized by acid hydrolysis of inulin.", "Starting Materials": [ "Fructose", "Levansucrase enzyme", "Inulin", "Acid" ], "Reaction": [ "Enzymatic polymerization of fructose using levansucrase enzyme to form levan polymer", "Alternatively, acid hydrolysis of inulin to form fructose monomers", "Polymerization of fructose monomers using levansucrase enzyme to form levan polymer" ] }

CAS No.

9013-95-0

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C18H32O16/c19-1-7-10(23)14(27)17(5-21,33-7)31-3-9-12(25)15(28)18(6-22,34-9)30-2-8-11(24)13(26)16(29,4-20)32-8/h7-15,19-29H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-/m1/s1

InChI Key

ZFTFOHBYVDOAMH-XNOIKFDKSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)OC[C@@H]3[C@H]([C@@H]([C@](O3)(CO)O)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)COC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)OCC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States
Customer
Q & A

Q1: What is levan and what is its basic chemical structure?

A1: this compound is a fructan, a type of polysaccharide composed entirely of fructose units. [, , ] It is characterized by a linear backbone of fructose molecules linked by β-(2,6)-glycosidic bonds, with varying degrees of branching through β-(2,1)-linkages. [, , , ]

Q2: How does the molecular weight of this compound vary?

A2: this compound exists in a wide range of molecular weights, from a few thousand daltons to several million daltons. [, , ] The molecular weight significantly influences its physicochemical properties and biological activities.

Q3: How can the structure of this compound be determined?

A3: Several techniques are employed to characterize this compound structure, including high-performance liquid chromatography (HPLC) [, ], nuclear magnetic resonance (NMR) spectroscopy [, ], methylation analysis [], and mass spectrometry [].

Q4: What are the advantages of using this compound in material science?

A4: this compound exhibits excellent biocompatibility, biodegradability, and film-forming properties. [, , , ] These characteristics make it suitable for applications in drug delivery, food packaging, and other biotechnological fields.

Q5: How does glycerol affect the properties of this compound films?

A5: Glycerol acts as a plasticizer for this compound, improving its flexibility and processibility. [] Optimal glycerol content is crucial for achieving desirable film properties, with higher concentrations decreasing film cohesiveness.

Q6: What are the key enzymes involved in this compound synthesis and degradation?

A6: Levansucrase, a fructosyltransferase, catalyzes this compound synthesis by transferring fructose units from sucrose to a growing this compound chain. [, , , ] this compound degradation is facilitated by enzymes like levanases, which hydrolyze this compound into fructose and fructooligosaccharides (FOS). [, , , ]

Q7: How does the structure of this compound influence its degradation by levanases?

A7: The degree of branching in this compound impacts its susceptibility to levanase activity. [] Highly branched levans are generally degraded more slowly than those with lower branching.

Q8: What are the potential applications of this compound and its derivatives in food technology?

A8: this compound's prebiotic properties, low calorie content, and ability to act as a thickening agent make it a promising food ingredient. [, , ] It can potentially serve as a low-calorie sweetener and contribute to gut health by promoting the growth of beneficial gut bacteria.

Q9: Is this compound safe for human consumption and other biological applications?

A9: Studies indicate that this compound exhibits good biocompatibility and low toxicity, making it suitable for various biomedical applications. [, , ] Research on its use as a dietary supplement for fish also highlights its safety profile. [, ]

Q10: What is the environmental impact of this compound production and disposal?

A10: this compound is biodegradable, which reduces its environmental footprint compared to synthetic polymers. [] Research on sustainable this compound production using low-cost substrates, like molasses and fruit peels, further minimizes environmental impact. [, ]

Q11: How can we promote resource efficiency in the context of this compound production?

A11: Exploring alternative substrates, like agro-industrial waste, for this compound production can contribute to resource efficiency and waste management. [, ] Additionally, developing efficient downstream processing methods can minimize waste generation.

Q12: What are some crucial tools and resources for advancing this compound research?

A12: Advanced analytical techniques, like HPLC, NMR, and mass spectrometry, are essential for characterizing this compound structure and studying its properties. [, , ] Genetic engineering tools play a vital role in developing modified this compound-producing strains and studying the enzymes involved in this compound metabolism. [, , ]

Q13: What are some significant milestones in the history of this compound research?

A13: Early studies focused on isolating this compound-producing bacteria and characterizing the enzyme levansucrase. [, ] Subsequent research delved into this compound's structure, properties, and potential applications in various fields, including medicine, food technology, and material science.

Q14: What are some examples of interdisciplinary research involving this compound?

A15: The development of this compound-based nanoparticles for drug delivery combines expertise from material science, nanotechnology, and pharmaceutical sciences. [] Studies exploring the synergistic effects of this compound and beneficial microbes in promoting plant growth and disease resistance highlight the intersection of microbiology, plant science, and agricultural biotechnology. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.